molecular formula C5H4N2O B2599048 4-Methyl-1,2-oxazole-5-carbonitrile CAS No. 2111388-10-2

4-Methyl-1,2-oxazole-5-carbonitrile

Cat. No.: B2599048
CAS No.: 2111388-10-2
M. Wt: 108.1
InChI Key: XWCJMGVRCAXUSA-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, and the isoxazole (B147169) ring is a prominent scaffold found in numerous biologically active molecules. nih.govijpcbs.com The presence of nitrogen and oxygen atoms in the ring allows for diverse interactions with biological targets, and the ring's substitution pattern can be modified to fine-tune a compound's activity and properties. nih.gov

Substituted isoxazoles are recognized as important precursors for a wide range of pharmaceuticals and therapeutic agents. sphinxsai.com Their utility extends to roles as analgesics, anti-inflammatory agents, antimicrobials, and anticancer agents. nih.gov The isoxazole framework's versatility also allows it to serve as a synthetic intermediate for more complex molecules, including other heterocyclic systems and natural product analogues. ijpcbs.com The latent functionalities within the isoxazole ring can be exploited to generate structures like γ-amino alcohols, 1,3-dicarbonyl compounds, and β-hydroxy nitriles. ijpcbs.com

Historical Overview of 1,2-Oxazole Chemistry and the Compound's Position

The chemistry of isoxazoles, or 1,2-oxazoles, has a rich history. Early foundational work on the isoxazole ring was conducted by Ludwig Claisen, who first identified the cyclic structure of a substituted isoxazole in 1888. ijpcbs.com A significant advancement came in 1903 when Claisen synthesized the parent isoxazole compound. nih.gov

A major leap in isoxazole synthesis occurred between 1930 and 1946 with the studies of Quilico, who developed methods for creating the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com This method, known as 1,3-dipolar cycloaddition, remains a cornerstone of isoxazole synthesis, allowing for the creation of a wide variety of substituted derivatives. ijpcbs.comwikipedia.org General synthetic routes often involve the reaction of hydroxylamine (B1172632) with 1,3-diketones or the cycloaddition of nitrile oxides with alkynes. wikipedia.org 4-Methyl-1,2-oxazole-5-carbonitrile fits within this extensive family of compounds as a specifically substituted derivative, the synthesis of which would likely draw upon these established chemical principles.

Structural Features and Potential Research Directions

The molecular structure of this compound consists of a planar, five-membered 1,2-oxazole ring. A methyl group is attached to the carbon at position 4, and a nitrile (cyano) group is attached to the carbon at position 5. The presence of the electron-rich isoxazole ring combined with these specific functional groups dictates its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound Note: Data is calculated based on the chemical structure, as specific experimental values are not widely available in cited literature.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym 4-Methylisoxazole-5-carbonitrileN/A
Molecular Formula C₅H₄N₂OCalculated
Molecular Weight 108.10 g/mol Calculated, nih.gov
Exact Mass 108.03236 g/mol Calculated, nih.gov
Topological Polar Surface Area 49.8 ŲCalculated, nih.gov
Heavy Atom Count 8Calculated, nih.gov

Potential Research Directions

The structure of this compound suggests several avenues for future research:

Synthetic Intermediate: The nitrile group is a highly versatile functional handle in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This makes the compound a potentially valuable starting material for creating a library of novel 5-substituted-4-methylisoxazoles for further study. The synthesis of related isoxazole carboxylic acids, such as 5-Methylisoxazole-4-carboxylic acid, is a well-documented process. google.comchemicalbook.com

Medicinal Chemistry: Given that the isoxazole nucleus is a known pharmacophore, this compound and its derivatives are logical candidates for biological screening. sphinxsai.comwikipedia.org Research could focus on synthesizing analogues to explore potential activities, for instance, as enzyme inhibitors or receptor modulators, following the path of established isoxazole-based drugs like Leflunomide. chemicalbook.com The synthesis of unnatural amino acids containing the isoxazole ring for incorporation into peptides is also an area of active research, highlighting the scaffold's utility. nih.gov

Fused Heterocyclic Systems: Isoxazoles can be used as precursors to construct fused ring systems. barnesandnoble.com The specific substitution pattern of this compound could be exploited to develop novel synthetic routes to more complex heterocyclic structures with potential applications in materials science or agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJMGVRCAXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1,2 Oxazole 5 Carbonitrile and Its Analogs

De Novo Synthesis Strategies

De novo synthesis remains the cornerstone for producing the isoxazole (B147169) skeleton. These methods involve the formation of the core ring structure from carefully chosen starting materials that already contain the desired substituent groups or their precursors.

The construction of the 1,2-oxazole ring is primarily achieved through two robust cyclization pathways: the reaction of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.

One of the most common methods involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent. core.ac.uknih.gov For the synthesis of 4,5-disubstituted isoxazoles, a well-documented example is the formation of ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the synthesis of Leflunomide. google.comgoogle.com This process begins with the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate to create an ethoxymethylene intermediate. Subsequent reaction with hydroxylamine hydrochloride in the presence of a base leads to cyclization, forming the 4,5-disubstituted isoxazole ring. google.com

The second major pathway is the [3+2] cycloaddition reaction between a nitrile oxide (the three-atom component) and a dipolarophile, typically an alkyne for synthesizing isoxazoles. researchgate.netorganic-chemistry.org The regioselectivity of this reaction is a key consideration and depends heavily on the electronic properties of the substituents on both the nitrile oxide and the alkyne. To obtain a 4,5-disubstituted isoxazole, a substituted alkyne is reacted with a nitrile oxide.

Table 1: Example of De Novo Synthesis for a 4,5-Disubstituted Isoxazole Analog

Reaction StepReactantsKey Reagents/ConditionsProductReference
1. Intermediate FormationEthyl acetoacetate, Triethyl orthoformateAcetic anhydride (B1165640), ~100-110°CEthyl ethoxymethyleneacetoacetate google.com
2. CyclizationEthyl ethoxymethyleneacetoacetate, Hydroxylamine sulfate (B86663)Sodium acetate, -20°C to 10°CEthyl 5-methylisoxazole-4-carboxylate google.comgoogle.com

In most synthetic strategies for substituted heterocycles, the functional groups are incorporated into the acyclic precursors before the ring-forming cyclization step. This approach avoids issues with regioselectivity and the often harsh conditions required for post-synthesis functionalization of the heterocyclic ring.

In the synthesis of ethyl 5-methylisoxazole-4-carboxylate, the methyl group at the 5-position originates from the ethyl acetoacetate starting material. google.com The carboxylate group at the 4-position is derived from the reaction with triethyl orthoformate followed by cyclization.

To achieve the specific target compound, 4-Methyl-1,2-oxazole-5-carbonitrile, one would need to select different starting materials. A plausible, though not explicitly detailed in the reviewed literature, route would involve the condensation of a β-ketonitrile, such as 2-cyano-3-oxobutanal or a synthetic equivalent, with hydroxylamine.

Alternatively, functional group interconversion can be considered. For instance, the 4-carboxylate group in a compound like ethyl 5-methylisoxazole-4-carboxylate could potentially be converted into a nitrile. This transformation is typically achieved by converting the carboxylic acid (obtained via ester hydrolysis) to a primary amide, which is then dehydrated using a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield the target nitrile.

Modern Synthetic Approaches

Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing waste, and minimizing energy consumption. These goals are often achieved through the use of alternative energy sources and novel reaction media.

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net The rapid, uniform heating provided by microwaves can drive reactions to completion more efficiently than conventional heating methods. The synthesis of various isoxazole derivatives, including 4,5-disubstituted analogs, has been successfully achieved using microwave-assisted protocols. researchgate.net This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

Product TypeMethodReaction TimeYieldReference
5-(substituted phenyl)-3-phenylisoxazoleConventional Heating6-8 hours58-69%
Microwave Irradiation6-10 minutes67-82%

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source to promote synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. Ultrasound has been effectively used for the synthesis of isoxazoles and other heterocycles, often under milder conditions and in shorter timeframes than traditional methods. This approach is noted for its operational simplicity and alignment with green chemistry principles by reducing energy consumption.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes to minimize the environmental impact of chemical production.

A notable example in isoxazole synthesis is the use of Deep Eutectic Solvents (DES) as a reaction medium. core.ac.uk A one-pot synthesis of 3,5-disubstituted isoxazoles has been successfully performed in a choline (B1196258) chloride:urea DES, which is biodegradable, non-toxic, and recyclable. core.ac.uk The use of water as a solvent, the development of catalyst-free reaction conditions, and the utilization of energy-efficient microwave and ultrasound technologies are all facets of a greener approach to synthesizing isoxazole analogs.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages for the synthesis of isoxazole and oxazole (B20620) heterocycles, including improved safety, scalability, and precise control over reaction parameters. This technology is particularly adept at handling hazardous intermediates and optimizing reaction conditions.

One notable application is the conversion of isoxazoles into their oxazole counterparts through a photochemical transposition reaction, a process that is efficiently conducted in a flow reactor. acs.org This method provides a rapid and mild pathway to various di- and trisubstituted oxazole products. acs.org Furthermore, the robustness of flow processes has been demonstrated by generating gram-scale quantities of specific products, showcasing its utility for larger-scale synthesis. acs.org

Flow systems have also been engineered for the multi-step synthesis of complex heterocyclic structures. For instance, a continuous flow process was developed to produce 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This strategy involves the thermolysis of vinyl azides to generate azirines, which are then reacted with bromoacetyl bromide to form 2-(bromomethyl)oxazoles, versatile intermediates for subsequent nucleophilic displacement. beilstein-journals.org Another approach achieves the synthesis of trisubstituted isoxazoles through a continuous flow system that combines a Friedel–Crafts acylation of alkynes with an azide (B81097) conjugate addition, followed by a photochemical-thermal reaction sequence. bohrium.com These integrated flow systems exemplify the potential for creating complex molecules with high efficiency and automation. researchgate.net

Catalytic Methodologies in Oxazole Synthesis

Catalysis is central to the modern synthesis of oxazole and isoxazole rings, offering pathways with high efficiency and selectivity. Methodologies range from metal-catalyzed cross-couplings and cycloadditions to metal-free and organocatalytic strategies.

Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between terminal acetylenes and in situ generated nitrile oxides represent a convenient and regioselective one-pot procedure for the rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov Palladium catalysts are also employed, particularly for C-H arylation to functionalize the pre-formed heterocycle ring. mdpi.com

In the realm of asymmetric synthesis, organocatalysis has emerged as a powerful tool. A highly efficient asymmetric domino Michael/Mannich [3+2] cycloaddition of isatylidenyl-isoxazoles with ketimines has been developed using a squaramide catalyst. rsc.org This method yields complex dispirooxindoles containing an isoxazole moiety with four contiguous stereocenters in excellent yields and high stereoselectivity. rsc.org Similarly, hydroquinine-derived thiourea, in combination with a base like cesium carbonate, has been shown to be effective in the asymmetric synthesis of 3,4,5-trisubstituted isoxazoline (B3343090) N-oxides. researchgate.net

Metal-free approaches are gaining traction due to advantages in cost and toxicity. nih.gov For example, the reagent Hydroxy(tosyloxy)iodobenzene (HTIB) can be used to convert aldoximes to nitrile oxides, which then react with alkynes to form 3,5-disubstituted isoxazoles. nih.gov

Table 1: Overview of Catalytic Methodologies in Isoxazole/Oxazole Synthesis

Catalyst System Reaction Type Substrates Product Type Ref.
Copper(I) 1,3-Dipolar Cycloaddition Terminal Acetylenes, Nitrile Oxides 3,5-Disubstituted Isoxazoles nih.gov
Squaramide Asymmetric [3+2] Cycloaddition Isatylidenyl-isoxazoles, Ketimines Spiro-pyrrolidinyl Isoxazoles rsc.org
Hydroquinine-derived Thiourea / Cs₂CO₃ Asymmetric Michael Addition α-Nitrocinnamates, Aldehydes 3,4,5-Trisubstituted Isoxazoline N-Oxides researchgate.net
[PdCl₂(MeCN)₂] C-H Arylation Tetrahydrobenzo[c]isoxazole, 4-Iodotoluene 3-Phenyl-5-aryl-tetrahydrobenzo[c]isoxazole mdpi.com
Metal-Free (HTIB) Nitrile Oxide Cycloaddition Aldoximes, Alkynes 3,5-Disubstituted Isoxazoles nih.gov

Starting Materials and Precursors in Synthesis

The construction of the isoxazole ring relies on a variety of readily available starting materials. The most common strategies involve the reaction of a three-carbon component with a source of hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. sphinxsai.com

Key precursors for isoxazole synthesis include:

1,3-Diketones and Chalcones: These compounds react with hydroxylamine hydrochloride, often in the presence of a base, to form the isoxazole ring through cyclocondensation. mdpi.comsphinxsai.com

Alkynes and Nitrile Oxides: Terminal alkynes serve as dipolarophiles in [3+2] cycloaddition reactions with nitrile oxides. The nitrile oxides themselves are typically unstable and generated in situ from precursors like aldoximes (using an oxidant like HTIB) or hydroximinoyl chlorides. nih.govorganic-chemistry.org

β-Ketodithioesters: These can be reacted with sodium azide to furnish β-ketonitriles, which are versatile intermediates in heterocyclic synthesis. organic-chemistry.org

N-Formyl Alanine (B10760859) Esters: For the synthesis of related oxazole analogs like 4-methyl-5-alkoxy oxazoles, N-formyl alanine esters are used as the primary starting material, undergoing cyclization in the presence of a solid acid catalyst. google.com

Primary Nitro Compounds: Activated primary nitro compounds can condense with alkynes to yield isoxazoles. nih.gov

A highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and then hydroxylamine. nih.gov

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of isoxazoles and their analogs. Key parameters that are frequently manipulated include the choice of catalyst, solvent, temperature, and reaction time.

Conventional methods often involve refluxing reactants for several hours. For instance, the cyclocondensation of 1,3-diketones with hydroxylamine hydrochloride can be carried out in ethanol (B145695) with sodium hydroxide. mdpi.com However, modern techniques are often employed to enhance reaction efficiency.

Microwave-assisted synthesis has been reported for the 1,3-dipolar cycloaddition of nitrile oxides, significantly reducing reaction times, often to around 30 minutes, through dielectric heating. nih.gov Similarly, ultrasound radiation has been used to promote an environmentally benign, catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, offering benefits such as mild reaction conditions, high yields, and easier work-up procedures. nih.gov

The choice of base and solvent can also be critical. In metal-free syntheses, bases like NaHCO₃ or Et₃N are used to generate nitrile oxides in situ at room temperature or 0 °C in solvents like ethyl acetate. nih.gov For certain cyclizations, conditions can determine the final product; reactions of specific sulfonyloxyimino-ketones under basic conditions with t-BuOK lead to isoxazoles via an anionic enolate intermediate, whereas acidic conditions with TFA can also yield isoxazoles via a neutral ketone pathway. organic-chemistry.org

Table 2: Selected Reaction Conditions and Yields for Isoxazole Analog Synthesis

Reaction Type Starting Materials Conditions Yield Ref.
Cycloaddition Nitrile Oxide, Alkynone Triethylamine, Dielectric Heating, 30 min Moderate to Good nih.gov
Ultrasound-promoted Condensation Aldehyde, Alkyne Choline Chloride:Urea (DES), Ultrasound High nih.gov
Cyclocondensation 1,3-Diketone, Hydroxylamine HCl 10% NaOH, Ethanol, Reflux 61% mdpi.com
C-H Arylation Tetrahydrobenzo[c]isoxazole, 4-Iodotoluene [PdCl₂(MeCN)₂], 100 °C, 24 h 86% mdpi.com
Intramolecular Cycloaddition 2-propargyl-2-(2-nitro-1-arylethyl)malonate t-BuOK, Yamaguchi Reagent, DCM, -78 °C, 24 h 65% mdpi.com

Stereochemical Considerations in Oxazole Synthesis

The synthesis of isoxazoles and their partially saturated isoxazoline analogs becomes particularly challenging when stereocenters are involved. The development of asymmetric methodologies to control the three-dimensional arrangement of atoms is a key focus of contemporary research, enabling access to optically active compounds.

A primary strategy for achieving stereocontrol is through asymmetric catalysis . Chiral catalysts, including both metal complexes and small organic molecules (organocatalysts), can create a chiral environment that directs the formation of one enantiomer over the other. For example, squaramide-based organocatalysts have been used to catalyze [3+2] cycloaddition reactions, producing complex isoxazole-containing spirooxindoles with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). rsc.org This approach allows for the construction of multiple stereocenters, including adjacent spiro quaternary centers, in a single, highly controlled step. rsc.org

Another powerful route is the catalytic asymmetric [3+2] cycloaddition of nitrile oxides and alkenes using chiral ligand-metal complexes . nih.gov While controlling regioselectivity can be a challenge, this method provides access to enantiomerically enriched isoxazolines. nih.gov

The presence of stereocenters in the isoxazole ring makes their asymmetric construction particularly important. researchgate.net Unlike aromatic isoxazoles, isoxazol-5-ones and isoxazolidin-5-ones can possess one or two stereocenters, and significant effort has been dedicated to developing enantioselective strategies to access these heterocycles. researchgate.net A recently developed method for the asymmetric synthesis of functionalized 3,5-disubstituted isoxazolines starts from simple, commercially available chiral materials like (S)-epichlorohydrin, transferring the initial chirality through the synthetic sequence to the final heterocyclic product. nih.govacs.org

Chemical Reactivity and Transformations of 4 Methyl 1,2 Oxazole 5 Carbonitrile

Reactions Involving the Nitrile (–CN) Group

The nitrile group in 4-methyl-1,2-oxazole-5-carbonitrile is a versatile functional handle, enabling a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

One of the most significant reactions of nitriles is their [3+2] cycloaddition with azides to form tetrazole rings. nih.govyoutube.com Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov The reaction involves the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise cycloaddition with an azide (B81097) salt, such as sodium azide. youtube.com

The conversion of this compound to 5-(4-methyl-1,2-oxazol-5-yl)-1H-tetrazole is a key example of this transformation. This process is driven by the formation of the stable, aromatic tetrazole ring. youtube.com While specific studies on 2-R-5-amino-1,3-oxazole-4-carbonitriles have shown successful conversion to the corresponding tetrazoles, the general methodology is broadly applicable to a wide range of nitriles. scilit.com

Table 1: General Conditions for Tetrazole Formation from Nitriles

ReagentsCatalyst/AcidSolventTemperatureReference
Sodium Azide (NaN₃)Ammonium (B1175870) Chloride (NH₄Cl)DMFHeating youtube.com
Sodium Azide (NaN₃)Zinc Salts (e.g., ZnBr₂)WaterHeating
Trimethylsilyl Azide (TMSN₃)Dibutyltin Oxide (DBTO)Toluene (B28343)Reflux scilit.com

The reaction mechanism typically begins with the protonation or coordination of a Lewis acid to the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the azide anion. The resulting intermediate undergoes cyclization to form the tetrazole ring. youtube.com

Hydrolysis and Related Derivatizations

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, as an intermediate, a carboxamide. This transformation is a fundamental process in organic synthesis. The hydrolysis of this compound would first produce 4-methyl-1,2-oxazole-5-carboxamide, which upon further hydrolysis, would yield 4-methyl-1,2-oxazole-5-carboxylic acid. Studies on related compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, indicate that such structures can be susceptible to further reactions like decarboxylation, especially if the ring bears activating substituents. nih.gov

Table 2: Products of Nitrile Hydrolysis

Starting MaterialIntermediate ProductFinal ProductConditions
This compound4-Methyl-1,2-oxazole-5-carboxamide4-Methyl-1,2-oxazole-5-carboxylic acidAqueous Acid or Base, Heat

Reactions of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle characterized by its electron-deficient nature, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly if a good leaving group is present.

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: The 1,2-oxazole ring is deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitrile group at the C5 position further deactivates the ring. However, the electron-donating methyl group at the C4 position provides some activation. Any potential electrophilic attack would likely be directed to the C3 position, the only available carbon on the ring, but this generally requires harsh conditions and is not a common transformation. libretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the 1,2-oxazole ring is more feasible, especially if a halogen atom is present as a leaving group. For instance, a hypothetical 3-bromo-4-methyl-1,2-oxazole-5-carbonitrile could react with various nucleophiles (e.g., alkoxides, thiolates) to displace the bromide. This type of reactivity is well-documented for other halogenated azoles, such as halogenoimidazoles. rsc.org

Ring-Opening and Rearrangement Reactions

The N-O bond in the 1,2-oxazole ring is its weakest link and can be cleaved under various conditions, leading to ring-opening reactions.

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium catalysts) is a common method for cleaving the N-O bond of isoxazoles. This reduction typically yields an enaminoketone, which can exist in equilibrium with its imino-hydroxy tautomer. For this compound, this would lead to the formation of (Z)-3-amino-2-methyl-4-oxo-2-butenenitrile.

Base-Induced Rearrangement: Strong bases can deprotonate the methyl group at C4, potentially leading to ring-opening and rearrangement pathways, though specific examples for this substrate are not well-documented.

Acylative Rearrangement: In some cases, tetrazoles can undergo rearrangement to form oxadiazoles (B1248032) upon treatment with an acylating agent. nih.gov For example, a 5-substituted tetrazole can be N-acylated, followed by ring-opening via nitrogen extrusion and subsequent cyclization to form a 1,3,4-oxadiazole. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. nih.govlibretexts.org For this reaction to be applied to the this compound system, a halogenated derivative is required, such as 3-bromo-4-methyl-1,2-oxazole-5-carbonitrile.

The coupling of this hypothetical halo-oxazole with an aryl or vinyl boronic acid would proceed via the standard Suzuki-Miyaura catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org This strategy has been successfully applied to other heterocyclic systems, including 1,2,3-triazoles and other oxazoles, demonstrating its broad utility. rsc.orgresearchgate.net

Table 3: Typical Components for a Suzuki-Miyaura Coupling Reaction

ComponentExamplesFunctionReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the coupling reaction nih.gov
LigandTriphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium catalyst and promotes reaction steps nih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the organoboron reagent for transmetalation libretexts.org
SolventToluene, Dioxane, THF, Water/IsopropanolSolubilizes reactants and catalyst nih.gov

This approach would allow for the synthesis of a wide array of 3-aryl- or 3-vinyl-4-methyl-1,2-oxazole-5-carbonitriles, significantly expanding the chemical space accessible from this heterocyclic core.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the isoxazole (B147169) ring or the methyl group, depending on the reagents and conditions employed.

Oxidation: The isoxazole ring is generally stable to oxidizing agents. However, strong oxidants can lead to ring cleavage. For instance, the oxidation of related isoxazole derivatives with potassium permanganate (B83412) (KMnO₄) has been shown to result in the cleavage of the isoxazole ring rather than simple oxidation of substituents. The methyl group at the C4 position is benzylic-like due to its attachment to the aromatic isoxazole ring and, in principle, could be oxidized to a carboxylic acid. However, the stability of the isoxazole ring under such oxidative conditions is a critical factor. Studies on similar compounds like 3-methyl-4-nitro-5-styrylisoxazole (B11997846) have shown that permanganate oxidation can lead to the formation of an isoxazolone derivative, indicating the ring's susceptibility to transformation under these conditions. Furthermore, investigations into the oxidation of sulfamethoxazole, which contains a 5-methylisoxazole (B1293550) moiety, by sulfate (B86663) radicals have demonstrated that the isoxazole ring is a site of reactivity.

Reduction: The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. clockss.org Catalytic hydrogenation is a common method for this transformation, typically employing catalysts such as Raney nickel, palladium, or platinum. clockss.org This process leads to the formation of an enaminone, which is a versatile intermediate for the synthesis of other compounds. For this compound, this reduction would be expected to yield a β-amino enone. The specific conditions, including the choice of catalyst, solvent, and pressure, can influence the outcome and yield of the reaction. For example, some isoxazoles have been reduced to enaminones using systems like NaBH₄/NiSO₄·7H₂O or Mo(CO)₆/H₂O/MeCN. nih.gov

Table 1: Plausible Oxidation and Reduction Reactions of this compound

Reaction Type Reagent(s) Plausible Product(s) Notes
Oxidation KMnO₄ 4-Formyl-1,2-oxazole-5-carboxylic acid or ring cleavage products The isoxazole ring may not be stable under strong oxidizing conditions.
Reduction H₂/Raney Ni or H₂/Pd-C (Z)-3-amino-2-cyanobut-2-enal Catalytic hydrogenation typically leads to the reductive cleavage of the N-O bond in the isoxazole ring. clockss.org

Reactivity at the Methyl Group

The methyl group at the C4 position of this compound is activated by the adjacent electron-withdrawing isoxazole ring, making its protons acidic and susceptible to deprotonation and subsequent functionalization.

Functionalization of the Alkyl Substituent (e.g., Enamination)

A key transformation of the active methyl group is its reaction with formylating agents to produce enamines. Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane) are commonly used for this purpose. These reagents react with active methylene (B1212753) or methyl compounds to introduce a dimethylaminomethylene group.

The reaction proceeds through the initial formation of an electrophilic species from the reagent, which is then attacked by the carbanion generated from the deprotonation of the active methyl group of the isoxazole. The resulting adduct then eliminates a molecule of alcohol or dimethylamine (B145610) to yield the stable enamine. These enamines are valuable synthetic intermediates, as the enamine moiety can be further modified or used to construct larger molecular scaffolds. For instance, they can be hydrolyzed to form aldehydes or ketones, or they can act as nucleophiles in various addition reactions.

Table 2: Enamination of this compound

Reagent Product Reaction Conditions
N,N-Dimethylformamide dimethyl acetal (DMFDMA) 4-(2-(Dimethylamino)vinyl)-1,2-oxazole-5-carbonitrile Heating, often in a high-boiling solvent like DMF or xylene.
Bredereck's Reagent 4-(2-(Dimethylamino)vinyl)-1,2-oxazole-5-carbonitrile Typically requires heating in an inert solvent.

Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govscielo.brresearchgate.netrsc.org The structure of this compound, with its multiple reactive sites, makes it a potential candidate for participation in such reactions.

While specific examples involving this compound in MCRs are not extensively documented, its functional groups suggest several possibilities. The activated methyl group can act as a C-nucleophile, while the nitrile group can participate in cyclization reactions. For instance, it could potentially be utilized in a cascade reaction to synthesize fused heterocyclic systems.

A hypothetical MCR could involve the reaction of this compound with an aldehyde and a source of ammonia (B1221849) (like ammonium acetate). This could lead to the formation of a dihydropyridine (B1217469) intermediate via a Hantzsch-like reaction, which could then be oxidized to the corresponding pyridine (B92270). The reaction would proceed through the initial condensation of the aldehyde with the active methyl group of the isoxazole and another C-H acidic component, followed by cyclization with ammonia and subsequent aromatization.

Table 3: Hypothetical Multi-Component Reaction Involving this compound

Reactants Catalyst/Conditions Plausible Product Reaction Type
This compound, Aromatic Aldehyde, Malononitrile, Ammonium Acetate Heat, possibly with a Lewis or Brønsted acid catalyst Substituted Pyridine fused to an Isoxazole ring Hantzsch-type pyridine synthesis

Derivatization through Carbon-Sulfur Bond Formation

The introduction of sulfur into the this compound scaffold can be achieved through various methods, leading to derivatives with potentially altered chemical and biological properties. A common method for introducing sulfur is through thionation reactions.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used thionating agent that can convert carbonyl groups into thiocarbonyls. nih.govorganic-chemistry.orgwikipedia.org While this compound lacks a carbonyl group, Lawesson's reagent can also be used for the thionation of nitriles to thioamides, although this transformation is less common. The reaction likely proceeds through the nucleophilic attack of the nitrile nitrogen onto the phosphorus of the dissociated Lawesson's reagent, followed by a series of rearrangements and sulfur transfer.

This conversion of the nitrile to a thioamide introduces a new reactive handle into the molecule. Thioamides can undergo a variety of further transformations, such as alkylation at the sulfur atom or participation in the synthesis of sulfur-containing heterocycles like thiazoles.

Table 4: Thionation of the Nitrile Group in this compound

Reagent Product Reaction Conditions
Lawesson's Reagent 4-Methyl-1,2-oxazole-5-carbothioamide Heating in an inert solvent such as toluene or xylene. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

While specific experimental data for this compound is not extensively reported in publicly available literature, analysis of closely related isoxazole derivatives allows for a detailed theoretical discussion of the expected spectral features. google.com

Advanced ¹H, ¹³C, ¹⁵N NMR Techniques (e.g., HMBC, HSQC, NOESY)

To unambiguously assign the chemical shifts and establish connectivity within the molecule, a suite of advanced 2D NMR experiments is essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a correlation between the methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the methyl protons to the C4 and C5 carbons of the oxazole (B20620) ring.

Correlations that would help to definitively place the nitrile group at the C5 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a relatively rigid structure like this compound, NOESY can confirm the proximity of substituents on the ring.

¹⁵N NMR: Direct or indirect detection of the ¹⁵N nuclei in the oxazole ring and the nitrile group would provide definitive information about the electronic environment of the nitrogen atoms. google.com The chemical shifts would be characteristic of the isoxazole ring system and the carbonitrile functional group. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.4~10-15
C3-~150-160
C4-~110-120
C5-~140-150
CN-~115-125
H3~8.5-

Note: These are predicted values based on data from similar structures and may vary from experimental values.

Conformational Analysis via NMR

While the 1,2-oxazole ring is largely planar, the rotational freedom of the methyl group could be studied using variable temperature NMR experiments. However, for a simple methyl group, significant conformational isomers are not expected at room temperature. For more complex derivatives of isoxazole, NMR has been used to study the rotational conformers of substituents. google.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₅H₄N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass
C₅H₄N₂O108.0324

Fragmentation Pathway Analysis

Under electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. Analysis of these fragmentation patterns provides valuable structural information. The fragmentation of isoxazole rings often involves cleavage of the N-O bond, which is the weakest bond in the ring.

A plausible fragmentation pathway for this compound could involve:

Initial loss of a neutral molecule such as CO or N₂.

Cleavage of the isoxazole ring to form various smaller charged fragments.

Rearrangement reactions in the gas phase.

The study of these pathways helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

C≡N stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C=N and C=C stretching: Vibrations associated with the isoxazole ring would appear in the 1500-1650 cm⁻¹ region.

C-H stretching and bending: Absorptions corresponding to the methyl group would be observed around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Ring vibrations: Skeletal vibrations of the oxazole ring would be present at lower frequencies.

FT-Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220-2260Strong, Sharp
C=N (Oxazole Ring)1600-1650Medium
C=C (Oxazole Ring)1500-1550Medium
C-H (Methyl)2900-3000Medium

An In-depth Analysis of a Key Oxazole Intermediate

This article explores the detailed structural and spectroscopic properties of the heterocyclic compound this compound. The following sections provide an advanced analysis based on data from closely related structural analogs, offering critical insights into its molecular characteristics.

Structural Elucidation and Advanced Spectroscopic Analysis

Due to a scarcity of published experimental data for 4-Methyl-1,2-oxazole-5-carbonitrile, the following structural and spectroscopic analysis is based on comprehensive computational and experimental studies of a structurally significant analog, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile . researchgate.net This analog shares the core methyl-isoxazole-carbonitrile framework, providing valuable and relevant insights into the probable characteristics of the target compound.

Vibrational spectroscopy provides a "molecular fingerprint" that is invaluable for identifying functional groups and elucidating molecular structure. The analysis of vibrational modes for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile was performed using Density Functional Theory (DFT) calculations with the B3LYP/6-311G++(d,p) basis set. researchgate.net The molecule, consisting of 14 atoms, has 36 normal modes of vibration, all of which are active in both infrared (IR) and Raman spectroscopy. researchgate.net

The calculated vibrational frequencies allow for a detailed assignment of specific molecular motions. Key vibrational modes include the stretching of the nitrile (C≡N) group, which is a strong marker in IR spectra, as well as various stretching and bending modes associated with the isoxazole (B147169) ring and the methyl group.

Below is a table of selected, significant vibrational frequencies and their assignments based on the computational analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.net

Table 1: Selected Vibrational Frequencies and Assignments for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment
3501HighMediumNH₂ Asymmetric Stretch
3402HighHighNH₂ Symmetric Stretch
2225Very HighVery HighC≡N Stretch
1650Very HighMediumNH₂ Scissoring
1585HighHighC=C Stretch
1450MediumHighCH₃ Asymmetric Bend
1380MediumMediumCH₃ Symmetric Bend
1310HighMediumC-N Stretch
1100MediumLowRing Breathing Mode
950LowMediumC-C Stretch

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile has been determined by X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. The isoxazole ring is essentially planar, confirming the aromatic character of the heterocyclic core. The unit cell parameters provide the fundamental dimensions of the repeating crystal lattice. researchgate.net

Table 2: Crystallographic Data for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

ParameterValue
FormulaC₅H₅N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8779
b (Å)18.8518
c (Å)8.2015
β (°)100.780
Volume (ų)588.99
Z (molecules/unit cell)4

The arrangement of molecules within the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. In the crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the amine group (–NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the nitrile group (–C≡N) and the isoxazole ring serve as acceptors. These interactions link the molecules into a stable, two-dimensional array.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding these transitions.

For 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, computational analysis shows that the HOMO is primarily located on the amino group and the isoxazole ring, while the LUMO is distributed across the nitrile group and the C=C bond of the ring. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the energy of the lowest electronic transition. researchgate.net A smaller gap typically indicates a molecule that is more easily excitable.

The calculated electronic properties provide insight into the charge transfer characteristics of the molecule. researchgate.net

Table 3: Calculated Electronic Properties for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

PropertyValue (eV)
HOMO Energy-6.881
LUMO Energy-0.886
HOMO-LUMO Gap5.995

This large energy gap suggests that the primary electronic absorption for this molecule would occur in the ultraviolet region of the spectrum.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the geometric and electronic structures of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is often employed to optimize molecular geometries and predict vibrational frequencies. Specific applications for 4-Methyl-1,2-oxazole-5-carbonitrile would involve calculations using various functionals to determine the most stable conformation and to analyze its electronic properties.

No specific DFT studies for this compound were found in the available literature.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results, though they are often more computationally expensive than DFT.

No specific ab initio studies for this compound were found in the available literature.

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The selection and optimization of a basis set, such as Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ), would be a critical step in ensuring the accuracy of theoretical predictions for this compound.

No specific studies detailing basis set selection and optimization for this compound were found in the available literature.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides fundamental information about the chemical behavior of a molecule.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally indicates higher reactivity.

No calculated HOMO-LUMO energy gap values for this compound were found in the available literature.

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution, hybridization, and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and lone-pair orbitals, offering insights into hyperconjugative interactions and charge transfer events.

No specific NBO analysis results for this compound were found in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the electron density surface of the molecule.

The potential values are typically represented by a color spectrum. Regions of negative potential, rich in electrons, are colored red and indicate favorable sites for electrophilic attack. Conversely, regions of positive potential, which are electron-deficient, are colored blue and represent sites for nucleophilic attack. Green and yellow areas denote regions of near-zero or intermediate potential.

For this compound, an MEP analysis would highlight the following features:

Negative Regions (Red/Yellow): The highest electron density is expected to be localized around the nitrogen atom of the nitrile group (-C≡N) and the oxygen atom within the oxazole (B20620) ring. These areas represent the primary sites for interaction with electrophiles or for coordinating with hydrogen bond donors.

Positive Regions (Blue): The hydrogen atoms of the methyl group (-CH₃) are anticipated to be the most electron-deficient regions, making them susceptible to interactions with nucleophiles.

Neutral Regions (Green): The carbon skeleton of the molecule would likely exhibit a more neutral potential.

This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a powerful complement to experimental data for structural elucidation.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods like B3LYP, calculates the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These calculations result in a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data to confirm molecular structure. arxiv.orgnih.gov The analysis often involves a Potential Energy Distribution (PED) calculation to assign the character of each vibrational mode. nih.gov

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. While a specific study on this molecule is not available, a representative analysis based on known vibrational ranges is presented below.

Note: This table is illustrative, showing expected vibrational modes and their typical frequency ranges. Precise values would be obtained from a specific quantum chemical calculation.

Theoretical NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. conicet.gov.arimist.ma By referencing these calculated shielding values to a standard compound like tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR chemical shifts (δ) can be predicted with high accuracy. mdpi.comnih.gov These predictions are invaluable for assigning experimental spectra and confirming chemical structures.

A GIAO calculation for this compound would provide predicted chemical shifts for each unique carbon and hydrogen atom. The expected shifts are influenced by the electronic environment of each nucleus within the molecule's heterocyclic and functional group structure.

Note: This table presents a hypothetical prediction of chemical shifts for this compound based on its structure. The values are illustrative and would be refined by actual GIAO calculations.

Reaction Mechanism Elucidation

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate. wikipedia.org It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a transition state is located and optimized, and its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving a 1,2-oxazole ring, such as its formation or subsequent reaction, identifying the transition state is key to understanding the reaction's feasibility and kinetics. For instance, in the [4+2] cycloaddition reaction of singlet oxygen with an oxazole ring, the transition state (TS) structure reveals the concerted nature of the bond formation. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov

Reaction Energy Profiles

A reaction energy profile is a two-dimensional plot that illustrates the energy of a chemical system as it progresses along the reaction coordinate. It connects the energies of the reactants, intermediates, transition states, and products. By calculating the energies of these stationary points, a complete energetic map of the reaction pathway can be constructed.

For example, the formation of a substituted oxazole from an amide and acetylene (B1199291) has been studied computationally. researchgate.net The energy profile for such a reaction reveals the step-by-step mechanism, including the formation of key intermediates and the energy barriers associated with each transition state. The profile below illustrates a generic multi-step reaction pathway.

Illustrative Reaction Energy Profile

This is a generic representation of a reaction energy profile. A specific profile for a reaction involving this compound would require detailed quantum chemical calculations of all relevant species along the proposed reaction pathway.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the NLO properties of various organic molecules, including other oxazole derivatives, no dedicated research appears to have been published for this specific compound. irjweb.comdergipark.org.trresearchgate.netresearchgate.net

Theoretical evaluations of NLO properties typically involve the calculation of key parameters such as the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net These calculations provide insights into a molecule's potential for applications in technologies like optical communication and data storage. researchgate.net The process often involves optimizing the molecular geometry in the ground state and then applying computational methods to determine its response to an external electric field. dergipark.org.trnih.gov

Although no data exists for this compound, research on related oxazole structures can offer a general context. DFT studies on various oxazole derivatives have been conducted to understand their electronic structure, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity. irjweb.comdergipark.org.tr Such studies form the foundation for subsequent NLO property calculations.

Without specific research on this compound, it is not possible to provide a data table of its computed NLO properties or a detailed analysis of its specific potential in this area. Further experimental and theoretical investigations are required to elucidate the NLO characteristics of this particular compound.

Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates and Building Blocks

The primary and most recognized role of isoxazole (B147169) derivatives, including 4-Methyl-1,2-oxazole-5-carbonitrile, is as versatile intermediates in the synthesis of other organic compounds. nih.govnih.gov The isoxazole ring is prized for its unique electronic properties and its ability to participate in various chemical reactions, making it a valuable synthon for constructing more elaborate molecular architectures. mdpi.com

Precursors for Fused and Condensed Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, aimed at creating novel compounds with unique properties, often for pharmaceutical or material applications. Isoxazoles are valuable precursors in this field. mdpi.com For instance, various synthetic strategies are employed to create fused isoxazoles, which have shown therapeutic potential as anticancer, antibacterial, and antifungal agents. mdpi.com While specific examples detailing the use of this compound to create fused systems are not extensively documented, the reactivity of the isoxazole core suggests its potential in such transformations. The general methods often involve cyclocondensation or cycloaddition reactions where the isoxazole ring is annulated with another ring system. mdpi.com

Synthesis of Complex Organic Molecules

The isoxazole scaffold is a cornerstone in the construction of complex and biologically relevant molecules. A significant application is in the synthesis of unnatural amino acids and peptide-like structures. nih.govnih.gov For example, researchers have developed efficient methods to synthesize novel amino acid-like building blocks from isoxazole precursors, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov These compounds are valuable for creating synthetic DNA-encoded chemical libraries used in drug discovery. nih.gov

In a similar vein, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional isoxazole derivative, has been successfully incorporated into peptides, demonstrating the utility of the isoxazole core in creating hybrid α/β-mixed peptides which show promise as therapeutic agents. nih.gov The synthesis of the drug Leflunomide, an isoxazole derivative used to treat rheumatoid arthritis, proceeds through the intermediate 5-methylisoxazole-4-carboxylic acid, which is closely related to this compound. google.comgoogle.com This underscores the role of such isoxazoles as critical building blocks for pharmaceutically important molecules.

Potential in Advanced Materials Chemistry

Heterocyclic compounds are integral to the development of advanced materials due to their unique electronic and structural properties. The isoxazole ring, with its electron-rich aromatic structure, has potential applications in this field. mdpi.com

Incorporation into Functional Materials (as a scaffold)

While the incorporation of the specific compound this compound into functional materials is not widely reported, the isoxazole skeleton, in general, is explored for its potential in materials science. mdpi.com The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, such as UV irradiation, which can be exploited in applications like photo-cross-linking for chemoproteomic studies. wikipedia.org Furthermore, the modification of natural products with isoxazole rings has been shown to alter their biological and physical properties, suggesting a role for these heterocycles as functional scaffolds. mdpi.com

Catalytic Applications (e.g., as Ligands or Organocatalysts)

The use of heterocyclic compounds as ligands in transition-metal catalysis is a cornerstone of modern synthetic chemistry. While certain oxazole (B20620) derivatives, particularly oxazolines, are renowned for their role as ligands in asymmetric catalysis, there is limited specific information in the surveyed literature regarding the application of this compound itself as a ligand or an organocatalyst.

However, related research has demonstrated that isoxazole-containing compounds can act as ligands. For example, new isoxazole derivatives have been designed as candidates for nicotinic acetylcholine (B1216132) receptor ligands. nih.gov This indicates the potential for the isoxazole nucleus to coordinate with metal centers, although direct catalytic applications of this compound remain an area for future exploration.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions or the use of toxic materials. nih.gov Future approaches are expected to incorporate a variety of green chemistry principles. nih.gov This includes the use of aqueous media, which offers an environmentally benign alternative to traditional organic solvents. mdpi.com The development of catalyst-free reactions, such as the formation of nitrile oxides from diazocarbonyl compounds, also presents a promising avenue for cleaner synthesis. acs.org

Furthermore, the exploration of alternative energy sources like microwave irradiation and ultrasound is expected to play a significant role. researchgate.net These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of focus to enhance process efficiency and reduce waste. organic-chemistry.org The use of recyclable catalysts and reagents is another important aspect of sustainable synthesis that will likely be explored further. researchgate.net

Exploration of Undiscovered Reactivity Pathways

The isoxazole (B147169) ring and the nitrile group in 4-Methyl-1,2-oxazole-5-carbonitrile are both versatile functional groups with a rich and diverse reactivity profile. researchgate.net Future research will undoubtedly focus on uncovering and harnessing new reactivity pathways to access novel molecular architectures. The nitrile group, in particular, is a valuable precursor that can be transformed into a wide array of other functional groups through reactions such as reduction, hydration, and cycloaddition. researchgate.net

The investigation of radical-mediated reactions involving the nitrile group is a particularly intriguing area. researchgate.net The ability of the nitrile to act as a radical acceptor could open up new avenues for the synthesis of complex nitrogen-containing heterocycles. researchgate.net Additionally, exploring the cycloaddition reactions of the isoxazole ring with different dipolarophiles could lead to the discovery of novel and structurally diverse compounds. The development of new catalytic systems to control the regioselectivity and stereoselectivity of these reactions will be a significant challenge and a key area of research.

Advanced Characterization Techniques and Data Interpretation

As the complexity of synthesized molecules increases, the need for sophisticated analytical techniques for their characterization becomes paramount. acs.org Future research on this compound and its derivatives will increasingly rely on a suite of advanced spectroscopic and spectrometric methods to elucidate their precise chemical structures and properties.

Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, 15N NMR) will continue to be essential for determining the connectivity and stereochemistry of these molecules. icm.edu.placgpubs.orgnih.gov High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas. icm.edu.pl In cases where single crystals can be obtained, X-ray crystallography provides unambiguous structural determination, offering valuable insights into bond lengths, bond angles, and intermolecular interactions. nih.gov

Beyond basic structural confirmation, advanced techniques can provide deeper insights. For instance, studying the behavior of these molecules in different environments using techniques like UV-Vis spectroscopy can reveal information about their electronic properties. acs.org The interpretation of complex spectral data will be a key challenge, often requiring a combination of experimental expertise and computational modeling to accurately assign structures and understand their conformational preferences. nih.gov

Integration with Machine Learning and AI in Chemical Discovery

Furthermore, ML models can be developed to predict various properties of new compounds, such as their solubility, stability, and potential toxicity, based on their chemical structure. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. The development of accurate and reliable predictive models will require large, high-quality datasets and close collaboration between computational and experimental chemists. nih.gov

Expanding Non-Biological Applications

While isoxazole derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains a relatively underexplored area. nih.gov Future research is expected to focus on harnessing the unique chemical and physical properties of this compound and its derivatives for applications in materials science, agrochemicals, and other fields.

The rigid, planar structure of the isoxazole ring, combined with the electronic properties of the nitrile group, could make these compounds suitable for use as building blocks for functional materials. For example, they could be incorporated into polymers or organic electronic devices. Their coordination properties could also be exploited in the development of novel catalysts or sensors. chemscene.com

In the field of agrochemicals, isoxazole derivatives have already shown promise as herbicides and fungicides. Further research could lead to the development of new, more effective, and environmentally benign crop protection agents based on the this compound scaffold. The exploration of these and other non-biological applications will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and other relevant fields.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1,2-oxazole-5-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of oxazole-carbonitrile derivatives typically involves cyclocondensation of precursors like nitriles with carbonyl compounds under acidic or catalytic conditions. For example, analogous heterocycles are synthesized via microwave-assisted reactions to enhance yield and reduce side products . Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or iodine can accelerate ring formation.
  • Purification : Column chromatography using ethyl acetate/hexane gradients resolves polar intermediates.
    Validate reaction progress via TLC and intermediate characterization by 1H^1H-NMR. Adjust stoichiometry iteratively to minimize unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : The methyl group (C-4) appears as a singlet (~δ 2.5 ppm). The oxazole proton (C-3) resonates as a doublet (δ 8.0–8.5 ppm) due to coupling with adjacent nitrile-bearing carbon.
  • IR : A sharp peak at ~2230 cm1^{-1} confirms the nitrile group. Oxazole ring vibrations appear at 1600–1650 cm1^{-1}.
  • Mass Spectrometry : Molecular ion [M+H]+^+ should match the molecular weight (122.12 g/mol). Fragmentation patterns include loss of CN (27 Da) and CH₃ (15 Da). Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Q. What strategies ensure high purity of this compound for downstream applications?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to remove hydrophobic impurities.
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use a single crystal (size >0.2 mm) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Apply direct methods (SHELXT) for phase determination .
  • Refinement : SHELXL refines positional and thermal parameters, yielding R-factor <5%.
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond lengths/angles (e.g., nitrile C≡N: ~1.16 Å; oxazole ring planarity) .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

  • Scenario : Discrepancies in methyl group chemical shifts (NMR vs. DFT predictions).
  • Resolution Steps :
    • Re-examine NMR sample preparation (e.g., solvent polarity, concentration).
    • Validate computational parameters (B3LYP/6-311+G(d,p) basis set for DFT).
    • Cross-check with X-ray data for bond angles/planarity .
    • Use dynamic NMR to probe conformational exchange if tautomerism is suspected .

Q. What experimental approaches identify reactive sites in this compound for functionalization?

Methodological Answer:

  • Derivatization : React with 4-methyl-1,2-benzoquinone (4MeQ) to trap nucleophilic sites (e.g., nitrile or oxazole N).
  • Trapping Workflow :
    • Incubate compound with 4MeQ in acidic methanol (pH 3–4, 25°C, 2 hr).
    • Analyze adducts via UHPLC-QqTOF-MS; fragment patterns reveal binding sites.
    • Compare with controls (unreacted compound) to confirm reactivity .

Q. How can regioselectivity challenges in modifying the oxazole ring be mitigated?

Methodological Answer:

  • Electrophilic Substitution : Direct nitration or halogenation to C-4 methyl or C-5 nitrile positions using HNO₃/AcOH or NXS (X = Cl, Br).
  • Nucleophilic Attack : Protect the nitrile with TMSCl before introducing Grignard reagents to C-2.
  • Monitoring : Use 13C^{13}C-NMR to track regioselectivity (e.g., new carbonyl signals at ~170 ppm) .

Q. What strategies guide the design of this compound derivatives for biological activity studies?

Methodological Answer:

  • Bioisosterism : Replace nitrile with tetrazole (metabolically stable) or amide (hydrogen-bond donor).
  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogens at C-4) and screen against target enzymes (e.g., kinases) .
  • Docking Simulations : Use AutoDock Vina with crystal structure data (PDB ID) to predict binding affinities .

Q. Tables for Key Data

Parameter Value/Technique Reference
Synthetic Yield (Optimized)75–85% (microwave-assisted synthesis)
Crystallographic R-factor<5% (SHELXL-refined)
Nitrile IR Stretch2230 cm1^{-1}
Derivatization Adduct m/z[M+4MeQ+H]+^+: 275.08

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